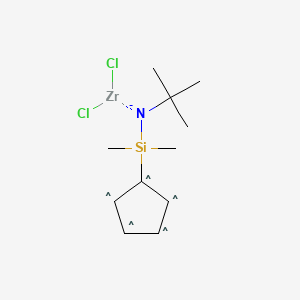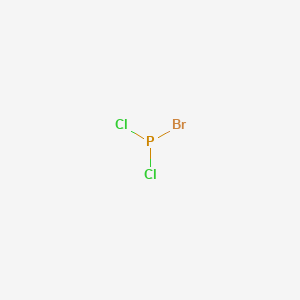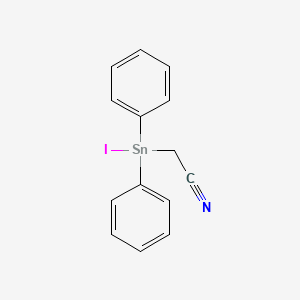
Acetonitrile, (iododiphenylstannyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetonitrile, (iododiphenylstannyl)- is a chemical compound that combines the properties of acetonitrile and iododiphenylstannyl groups. Acetonitrile is a simple organic nitrile with the formula CH₃CN, known for its use as a polar aprotic solvent in organic synthesis . The iododiphenylstannyl group introduces unique reactivity and applications to the compound, making it valuable in various scientific research fields.
Métodos De Preparación
The synthesis of Acetonitrile, (iododiphenylstannyl)- typically involves the reaction of acetonitrile with iododiphenylstannane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Acetonitrile, (iododiphenylstannyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The iododiphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Acetonitrile, (iododiphenylstannyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce iododiphenylstannyl groups into molecules.
Biology: Employed in biochemical studies to investigate the effects of iododiphenylstannyl groups on biological systems.
Medicine: Explored for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetonitrile, (iododiphenylstannyl)- involves its interaction with molecular targets through the iododiphenylstannyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and effects. The pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to Acetonitrile, (iododiphenylstannyl)- include other acetonitrile derivatives and iododiphenylstannyl compounds. Compared to these compounds, Acetonitrile, (iododiphenylstannyl)- offers unique reactivity and applications due to the combination of acetonitrile and iododiphenylstannyl groups. Some similar compounds include:
- Iodoacetonitrile
- Diphenylstannyl derivatives .
Propiedades
Número CAS |
4438-99-7 |
|---|---|
Fórmula molecular |
C14H12INSn |
Peso molecular |
439.87 g/mol |
Nombre IUPAC |
2-[iodo(diphenyl)stannyl]acetonitrile |
InChI |
InChI=1S/2C6H5.C2H2N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;1H2;1H;/q;;;;+1/p-1 |
Clave InChI |
RKKBFSGVVYAHPM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


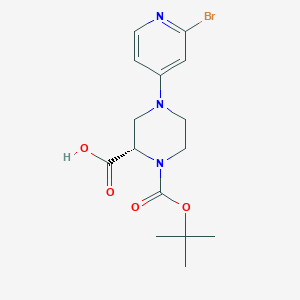
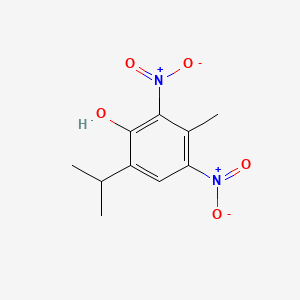
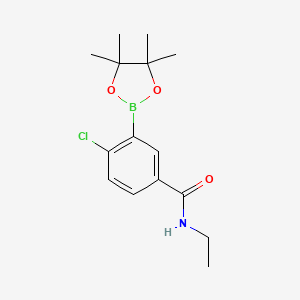
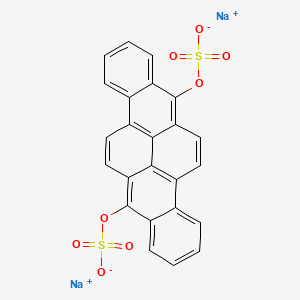
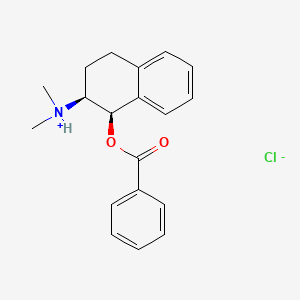
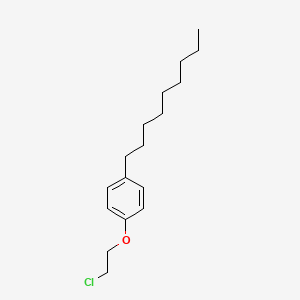
![3-(3-Fluorophenyl)-1-[(3R)-piperidin-3-yl]urea hydrochloride](/img/structure/B13732317.png)
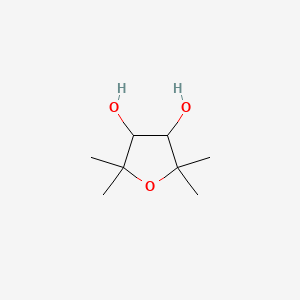


![Acetamide, N-[5-(acetyloxy)-1-naphthalenyl]-](/img/structure/B13732327.png)
![3,6,9,12,15,18,32,35,38,41,44,47-Dodecaoxaheptacyclo[28.28.1.120,49.02,55.019,24.026,31.048,53]hexaconta-1(58),2(55),19,21,23,26,28,30,48(53),49,51,56-dodecaene](/img/structure/B13732333.png)
